molecular formula C11H9N3O B587549 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one CAS No. 155137-75-0

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Cat. No.: B587549
CAS No.: 155137-75-0
M. Wt: 199.213
InChI Key: SSPYYOFYWBCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out in the presence of a catalyst such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) . The reaction conditions usually require heating to facilitate the formation of the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes such as urease, which is involved in the pathogenesis of gastritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

6-amino-1,3-dihydrobenzo[e]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-8-3-1-2-7-6(8)4-5-9-10(7)14-11(15)13-9/h1-5H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYYOFYWBCORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)N3)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.